molecular formula C4H6O6<br>COOH(CHOH)2COOH<br>H2C4H4O6<br>C4H6O6 B213496 Tartaric acid CAS No. 526-83-0

Tartaric acid

Cat. No. B213496
CAS RN: 526-83-0
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-UHFFFAOYSA-N
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Description

Tartaric acid is a white, crystalline organic acid that occurs naturally in many fruits, most notably in grapes, but also in tamarinds, bananas, avocados, and citrus . Its salt, potassium bitartrate, commonly known as cream of tartar, develops naturally in the process of fermentation . It is commonly mixed with sodium bicarbonate and is sold as baking powder used as a leavening agent in food preparation . The acid itself is added to foods as an antioxidant E334 and to impart its distinctive sour taste .


Synthesis Analysis

Tartaric acid is obtained from by-products of wine fermentation . The free tartaric acid was first isolated in the second half of the 18th century . The process of the resolution of a racemic chiral compound into its enantiomers can be tedious, as the chemical and physical properties of the enantiomers in achiral environment are identical and their separation can only be achieved by interaction with other chiral entities .


Molecular Structure Analysis

Tartaric Acid is a carboxylic acid with a chemical formula C4H6O6 . It is a diprotic aldaric acid which is crystalline white . It is also known as 2,3-dihydroxysuccinic acid or Racemic acid .


Chemical Reactions Analysis

Tartaric acid can undergo a chain reaction of Fenton autoxidation at low pH, showing autocatalytic behavior with distinct initiation, propagation, and termination phases . The propagation phase is a chain reaction that occurs via activation of oxygen in the initiation stage with the production of hydrogen peroxide .


Physical And Chemical Properties Analysis

Tartaric acid is an odourless compound with a pleasant acidulous taste . Its melting point is 173.625 degrees Celsius and its flash point is 210 degrees Celsius . It is soluble in water and has a molecular mass of 150.087 g/mol .

Scientific Research Applications

Food Industry

Tartaric acid is widely used in the food industry as an additive due to its sour taste and antioxidant properties. It’s often found in baked goods, candies, and soft drinks .

Wine Production

In winemaking, tartaric acid plays a vital role in maintaining the chemical stability of the wine. It also influences the taste and color of the wine .

Pharmaceutical Industry

Tartaric acid is used in the pharmaceutical industry as an excipient, where it helps improve the stability and taste of medicines. It’s also used in the production of effervescent salts, in combination with citric acid, to improve the taste of oral medications .

Cosmetics

In the cosmetics industry, tartaric acid is used in creams and lotions as a preservative and to maintain the pH level .

Construction

Tartaric acid is used in cement production to slow the setting rate, making it easier to work with. It’s also used in plaster production for similar reasons .

Chemical Industry

In the chemical industry, tartaric acid is used as a chelating agent, helping to bind metal ions. It’s also used in the production of polyester resins and alkyd resins .

Environmental Applications

Tartaric acid is used in the treatment of industrial waste by chelation of heavy metals .

Research and Development

Tartaric acid is used in various research and development applications. For example, it’s used in the study of organic reactions, and in the development of new materials and pharmaceuticals .

Mechanism of Action

Target of Action

Tartaric acid, also known as 2,3-Dihydroxysuccinic acid, is a naturally occurring organic acid found in many fruits, most notably in grapes . It primarily targets the digestive system, specifically the stomach, where it interacts with sodium bicarbonate .

Mode of Action

Tartaric acid’s mode of action involves generating carbon dioxide through interaction with sodium bicarbonate following oral administration . This interaction results in the extension of the stomach and provides a negative contrast medium during double contrast radiography .

Biochemical Pathways

The biosynthesis of Tartaric Acid in plants involves the hydrolysis and oxidation of Ascorbic Acid (Asc) to 2-Keto-L-gulonic acid (2-KGA), which is subsequently reduced to L-Idonic acid by the enzyme 2-keto-L-gulonic acid reductase (2-KGR) . This pathway is the primary pathway in grape and other high Tartaric Acid-accumulating plants .

Pharmacokinetics

It is known that tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration . The generated carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography .

Result of Action

The primary result of Tartaric Acid’s action is the generation of carbon dioxide gas when combined with sodium bicarbonate . This gas expands the dough or batter, resulting in the desired rise and texture of the final product . In the wine industry, Tartaric Acid plays a crucial role in controlling the acidity of wines. It helps balance the flavors and acts as a natural antioxidant .

Action Environment

Tartaric Acid is highly soluble in water and has a relatively low pH, making it an effective acidulant in various applications . In the wine industry, Tartaric Acid plays a crucial role in controlling the acidity of wines. It helps balance the flavors and acts as a natural antioxidant . Environmental factors such as temperature and pH can influence the action, efficacy, and stability of Tartaric Acid .

Safety and Hazards

Tartaric acid may form combustible dust concentrations in air and cause serious eye damage . It may also cause respiratory irritation . It is advised to wear personal protective equipment/face protection and ensure adequate ventilation when handling tartaric acid .

Future Directions

Despite being first proposed over 50 years ago, our understanding of the biochemical and genetic pathways to tartaric acid in grapes remains significantly under-developed . New technologies in grapevine research such as the development of global co-expression network analysis tools and genome-wide association studies, should enable more rapid progress . The global reach of the tartaric acid market provides opportunities for market players to expand their presence in emerging economies with growing food and beverage industries .

properties

IUPAC Name

2,3-dihydroxybutanedioic acid
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InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)
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InChI Key

FEWJPZIEWOKRBE-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
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Molecular Formula

Record name TARTARIC ACID
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DSSTOX Substance ID

DTXSID501031477
Record name 2,3-Dihydroxybutanedioic acid
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Molecular Weight

150.09 g/mol
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Physical Description

Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], WHITE CRYSTALLINE POWDER.
Record name Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-
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Flash Point

210 °C c.c.
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Solubility

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble)
Record name POTASSIUM ACID TARTRATE
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Density

1.984 @ 18 °C, Relative density (water = 1): 1.79
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Product Name

DL-Tartaric acid

Color/Form

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER, SLIGHTLY OPAQUE CRYSTALS

CAS RN

526-83-0, 133-37-9, 87-69-4, 868-14-4
Record name 2,3-Dihydroxybutanedioic acid
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Melting Point

206 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Tartaric acid has the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol.

A: Tartaric acid exhibits characteristic peaks in infrared (FTIR) spectroscopy corresponding to its functional groups, including O-H stretching, C=O stretching, and C-O stretching vibrations. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, specifically 27Al and 29Si MAS NMR, has been used to study the interaction of tartaric acid with cement components like tricalcium silicate (C3S) and tricalcium aluminate (C3A). []

A: Citric acid demonstrates a significant retarding effect on the setting time of GMC but tends to decrease its compressive and bending strength. [] The addition of cellulose ethers like CMC can mitigate this strength reduction. [] SEM analysis reveals that citric acid significantly impacts the pore structure and crystal formation within the GMC. []

A: While not typically a primary soil washing agent, tartaric acid, particularly at a 1 M concentration with a 24-hour contact time, has shown potential for lead removal from contaminated soils. [] Its effectiveness varies depending on soil type (sandy > clay > loamy) and the initial lead concentration. [] Adding potassium chloride (KCl) to tartaric acid solutions can further enhance lead removal, particularly in clay and loamy soils. []

A: Adding tartaric acid to a sulfuric acid electrolyte during the anodic oxidation of a titanium alloy (Ti–6.5Al–1Mo–1V–2Zr) affects the resulting oxide film. [] Tartaric acid reduces film crystallinity and oxygen evolution within the film's pores, ultimately enhancing the film growth rate. [] This effect is attributed to the reduced dissolution rate of the anodic film in the presence of tartaric acid. []

A: In winemaking, tartaric acid is used for must acidification, a crucial step in hot climates where grapes have lower natural acidity. [] Gypsum (CaSO4 · 2H2O) can be used in conjunction with tartaric acid to lower must pH and reduce the required amount of tartaric acid. []

A: Research suggests that the tartaric acid present in wine may be beneficial in preventing the recurrence of calcium oxalate kidney stones. [] HPLC methods have been developed for the rapid determination of tartaric acid content in various wines. []

A: Tartaric acid has been successfully used as a pillaring agent in the synthesis of layered double hydroxides (LDHs). [] These optical pure tartaric acid-pillared hydrotalcites have shown promise in the chiral extraction of enantiomers, such as terbutaline. []

A: Tartaric acid has been shown to inhibit the formation of polynuclear Al13 tridecamer species, a major hydrolyzed form of aluminum. [] This inhibition is observed across a range of tartaric acid concentrations (10-3-10-1 M) and is evident through changes in crystal morphology and spectroscopic data. []

A: Yes, tartaric acid and its derivatives are frequently employed as chiral resolving agents. [, , ] For instance, tartaric acid benzyl ester has been used in microemulsion liquid membrane systems for the enantioseparation of α-cyclohexyl mandelic acid. []

A: Studies using temperature-programmed desorption and scanning tunneling microscopy have shown that tartaric acid modified Pd(111) surfaces exhibit enantioselective chemisorption of chiral epoxides like glycidol. [] This enantioselectivity is attributed to the formation of bitartrate species on the Pd surface, which engage in specific hydrogen bonding interactions with the chiral molecules. []

A: Research suggests that tartaric acid, even at low doses (50 µg/kg intravenously), can induce a significant decrease in mean arterial pressure (MAP) in both normotensive and hypertensive rats. [] This effect is partially mediated by muscarinic receptor activation and nitric oxide (NO) release, as evidenced by the inhibitory effects of atropine and L-NAME pretreatment. []

A: Tartaric acid plays a crucial role as a pH buffer in the enzymatic degradation of lignin by lignin peroxidase (LiP). [] QM/MM MD simulations and electron transfer (ET) theories suggest that tartaric acid stabilizes the Trp171-H•+ cation radical intermediate formed during the catalytic cycle. [] This stabilization facilitates the oxidation of the lignin substrate and enhances the overall degradation rate. []

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